molecular formula C4H7ClO2 B14706826 2-Chloro-1,4-dioxane CAS No. 23125-71-5

2-Chloro-1,4-dioxane

Cat. No.: B14706826
CAS No.: 23125-71-5
M. Wt: 122.55 g/mol
InChI Key: ZYEVIZKJOLPOHR-UHFFFAOYSA-N
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Description

2-Chloro-1,4-dioxane is a heterocyclic organic compound with the molecular formula C4H7ClO2 It is a derivative of 1,4-dioxane, where one hydrogen atom is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,4-dioxane can be synthesized through several methods. One common approach involves the chlorination of 1,4-dioxane using chlorine gas in the presence of a catalyst. The reaction typically occurs at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods: In industrial settings, this compound is produced by the dehydrohalogenation of 2-chloro-2’-hydroxydiethyl ether. This process involves the removal of a hydrogen halide (HCl) from the ether compound, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,4-dioxane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-hydroxy-1,4-dioxane and other oxidation products.

    Reduction: Reduction reactions can convert it back to 1,4-dioxane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed:

Scientific Research Applications

2-Chloro-1,4-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1,4-dioxane involves its interaction with various molecular targets. It can form oxonium complexes with salts, mineral acids, halogens, and sulfur trioxide, which function as catalysts and reagents in chemical reactions. These interactions facilitate the formation of new chemical bonds and the transformation of substrates .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity patterns and the presence of a chlorine atom, which imparts distinct chemical properties compared to its non-chlorinated counterparts. This makes it valuable in specialized applications where these properties are advantageous.

Properties

IUPAC Name

2-chloro-1,4-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c5-4-3-6-1-2-7-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEVIZKJOLPOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00487190
Record name 1,4-Dioxane, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23125-71-5
Record name 1,4-Dioxane, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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